molecular formula C14H13ClN2O3S2 B2437726 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide CAS No. 895462-91-6

2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2437726
CAS No.: 895462-91-6
M. Wt: 356.84
InChI Key: NMLKDNCWWYOEIG-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a cyclopenta[d]thiazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the overall yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide
  • 2-((4-bromophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
  • 2-((4-methylphenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, and it has a molecular weight of approximately 341.81 g/mol. The structure includes a thiazole ring , which is known for its medicinal properties, and a chlorobenzenesulfonyl group , which may enhance its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. The thiazole nucleus is known to inhibit bacterial growth by disrupting lipid biosynthesis in bacterial membranes. Studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans64 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF7 (Breast)10
Compound EA549 (Lung)15
Compound FHeLa (Cervical)12

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Membrane Disruption : Similar thiazole compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in clinical applications:

  • A study demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 20 mg/kg.
  • Another investigation reported that a structurally similar sulfonamide derivative showed promising results in inhibiting osteoclastogenesis, suggesting potential applications in bone-related disorders .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c15-9-4-6-10(7-5-9)22(19,20)8-13(18)17-14-16-11-2-1-3-12(11)21-14/h4-7H,1-3,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLKDNCWWYOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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